N-(5-chloro-2-methylphenyl)-N'-(2-phenylethyl)ethanediamide
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Overview
Description
“N-(5-chloro-2-methylphenyl)-N’-(2-phenylethyl)ethanediamide” is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl group, a methyl group, and a phenylethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-N’-(2-phenylethyl)ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2-phenylethylamine.
Formation of Intermediate: The aniline derivative is reacted with an appropriate acylating agent, such as ethyl chloroformate, to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 2-phenylethylamine under suitable conditions, such as in the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch or continuous processes may be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloro-2-methylphenyl)-N’-(2-phenylethyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “N-(5-chloro-2-methylphenyl)-N’-(2-phenylethyl)ethanediamide” exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-N’-(2-phenylethyl)propanediamide
- N-(5-chloro-2-methylphenyl)-N’-(2-phenylethyl)butanediamide
Uniqueness
- Structural Differences : The presence of different alkyl chains in the ethanediamide backbone.
- Functional Properties : Variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-7-8-14(18)11-15(12)20-17(22)16(21)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYAWSXRIVNVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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